molecular formula C7H3N3OS B2420801 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile CAS No. 1801143-20-3

4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile

Cat. No. B2420801
CAS RN: 1801143-20-3
M. Wt: 177.18
InChI Key: KCLHVWPKZOEVON-UHFFFAOYSA-N
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Description

“4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C7H3N3OS . It is a yellowish-white crystal . The compound is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study reported the transformation of compounds into “4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” using DMF–DMA as a methylating agent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H, (H,9,10,11) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be transformed into other compounds using different reagents .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 177.19 .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of novel bioactive heterocyclic compounds with potential antimicrobial activities . The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Antibacterial Drug Candidates

The compound has been used in the development of antibacterial drug candidates with previously unknown mechanisms of action . One of the most relevant being the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

Anticancer Activity

The compound has been used in the synthesis of several 3-substituted or 2,3-disubstituted-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives hoping to obtain compounds with dual anticancer and antimicrobial activities .

Anti-edematogenic and Antinociceptive Activities

The compound has been used in the synthesis of 3,4-dihydro-2-phenyl-6-para-fluorophenyl-4-oxo-pyrimidine-5-carbo-nitrile, a prototype for this class of compounds, which has shown promising pharmacological activities and low toxicity .

Synthesis of Heterocyclic Hybrids

The compound has been used in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .

Development of S-alkyl Derivatives

The compound has been used in the synthesis of S-alkyl derivatives. The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves .

Future Directions

While the specific future directions for this compound are not mentioned in the search results, compounds with similar structures are being studied for their potential as novel antibacterials . This suggests that “4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” could also be explored in this context.

properties

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLHVWPKZOEVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile

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